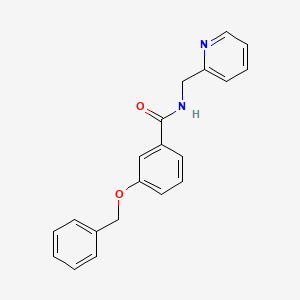
2-(allylthio)-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in pharmaceuticals and other fields.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide involves the inhibition of various enzymes and proteins that are involved in the inflammatory and cancer pathways. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. Additionally, the compound has been shown to inhibit the activity of various proteins involved in cancer pathways, such as AKT and NF-κB.
Biochemical and Physiological Effects
Studies have shown that 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide exhibits significant biochemical and physiological effects. The compound has been shown to reduce inflammation in various animal models, and it has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide in lab experiments is its ability to inhibit specific enzymes and proteins involved in inflammation and cancer pathways. This makes it a useful tool for studying these pathways and developing new drugs. However, one limitation of using the compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and animals.
Orientations Futures
There are several future directions for research on 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide. One area of interest is in the development of new drugs for the treatment of inflammatory diseases and cancer. Further research is needed to determine the efficacy and safety of the compound in humans. Additionally, research is needed to better understand the mechanism of action of the compound and to identify other potential targets for its activity. Finally, research is needed to develop new synthesis methods for the compound that are more efficient and cost-effective.
In conclusion, 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide is a promising compound with potential applications in various scientific research areas. Its ability to inhibit specific enzymes and proteins involved in inflammation and cancer pathways makes it a useful tool for studying these pathways and developing new drugs. Further research is needed to fully understand the compound's mechanism of action, efficacy, and safety in humans.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-mercapto-N-1,3-thiazol-2-ylbenzamide with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(allylthio)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in various scientific research areas. One of the most promising areas is in the development of new drugs for the treatment of various diseases. Studies have shown that the compound exhibits significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-prop-2-enylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-2-8-17-11-6-4-3-5-10(11)12(16)15-13-14-7-9-18-13/h2-7,9H,1,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLWYRGXPJBJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![(2S)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-4-methyl-1-pentanol](/img/structure/B5494658.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
![5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid](/img/structure/B5494667.png)





![9-(3-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5494724.png)

![N-(2-ethoxy-5-{[(2-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5494729.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,7-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5494733.png)